1-(Chloromethyl)-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-methylcyclohexane is an organic compound with the molecular formula C8H15Cl It is a derivative of cyclohexane, where one hydrogen atom is replaced by a chloromethyl group and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-methylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 1-methylcyclohexane using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under acidic conditions and at elevated temperatures to facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclohexanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield 1-methylcyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(Aminomethyl)-1-methylcyclohexane, 1-(Hydroxymethyl)-1-methylcyclohexane.
Oxidation: 1-Methylcyclohexanone.
Reduction: 1-Methylcyclohexane.
Scientific Research Applications
1-(Chloromethyl)-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-methylcyclohexane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include interactions with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the cyclohexane ring and the substituents attached to it .
Comparison with Similar Compounds
1-(Chloromethyl)cyclohexane: Lacks the additional methyl group, making it less sterically hindered.
1-Methylcyclohexane: Does not contain the chloromethyl group, resulting in different reactivity.
Chlorocyclohexane: Contains only the chlorine substituent, leading to different chemical behavior.
Uniqueness: 1-(Chloromethyl)-1-methylcyclohexane is unique due to the presence of both the chloromethyl and methyl groups on the cyclohexane ring.
Properties
CAS No. |
939793-65-4 |
---|---|
Molecular Formula |
C8H15Cl |
Molecular Weight |
146.66 g/mol |
IUPAC Name |
1-(chloromethyl)-1-methylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 |
InChI Key |
AGEORGJXZRDUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.